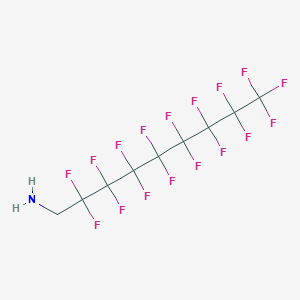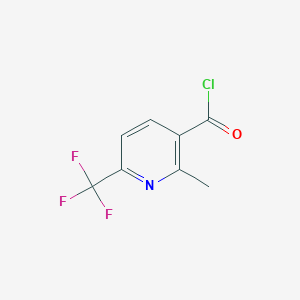
1H,1H-Perfluorononylamine
Descripción general
Descripción
1H,1H-Perfluorononylamine belongs to the group of compounds classified as perfluoroalkylamines. It is a heterocyclic organic compound with the molecular formula C9H4F17N .
Molecular Structure Analysis
The molecular structure of this compound consists of a chain of nine carbon atoms, with each carbon atom (except the terminal one) being bonded to two fluorine atoms. The terminal carbon atom is bonded to an amine group (NH2) and a fluorine atom .Aplicaciones Científicas De Investigación
Measurement of Sticky Molecules : A study by Roscioli et al. (2016) developed a novel method for improving the response times of sampling systems for "sticky" molecules like HNO3 and NH3. 1H,1H-Perfluorooctylamine was specifically used to enhance NH3 response times, demonstrating significant improvements in real-time plume-based measurements and eddy covariance flux of polar molecules.
Molecular Dynamics in Ionic Liquids : Research by Kruk et al. (2021) utilized NMR (Nuclear Magnetic Resonance) relaxometry to study the molecular dynamics of ionic liquids. The study highlights the importance of 1H–19F relaxation contributions to the 1H and 19F relaxation in these liquids.
Copper-Catalyzed Arylation : Popov et al. (2011) developed a method for the arylation of 1H-perfluoroalkanes, including 1H-perfluorononylamine, using a copper chloride/phenanthroline catalyst. This study, published in the Journal of the American Chemical Society, presents preliminary mechanistic insights into this process (Popov et al., 2011).
MRI Contrast Agents : Knight et al. (2011) reviewed the development of medical imaging probes for MRI, focusing on compounds containing 19F due to its similar NMR sensitivity to 1H. This review discusses the use of perfluorononylamine in the context of 19F-MRI, highlighting its potential in the field of medical imaging (Knight et al., 2011).
Hydrophobization of Jute : Wu et al. (2016) explored the laccase-catalyzed grafting of 1H,1H-perfluorononylamine onto jute, demonstrating its efficacy in enhancing the hydrophobic and oleophobic properties of the material. This has implications for developing advanced materials with specific surface properties (Wu et al., 2016).
Surface Properties of Ionic Liquids : Rauber et al. (2016) synthesized a series of ionic liquids with varying lengths of perfluorinated side chains, including this compound. The study found that these ionic liquids exhibit modified behavior on various surfaces, which is crucial for their application in different industrial processes (Rauber et al., 2016).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1H,1H-Perfluorononylamine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the inhibition of enzyme activity, leading to alterations in metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to disrupt the normal function of mitochondria, leading to changes in energy production and metabolic flux . Additionally, it can alter the expression of genes involved in oxidative stress responses, further impacting cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, affecting the metabolism of various substrates . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function. At higher doses, it can cause significant toxicity, including liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, affecting the metabolism of various substrates. This interaction can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its biochemical effects, as it needs to reach specific sites within the cell to exert its actions.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is often found in the mitochondria, where it can affect energy production and metabolic processes. Additionally, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F17N/c10-2(11,1-27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h1,27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVFAVFXCUPMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379930 | |
| Record name | 1H,1H-Perfluorononylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
355-47-5 | |
| Record name | 1H,1H-Perfluorononylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Nonanamine, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1H,1H-Perfluorononylamine interact with jute and what are the downstream effects?
A1: In this study, this compound is grafted onto the lignin component of jute fibers through a laccase-mediated reaction []. Laccase, an enzyme, catalyzes the oxidation of PFNL, generating reactive species. These reactive species then interact with the lignin on the jute surface, forming covalent bonds. This grafting process leads to the incorporation of fluorine atoms on the jute surface, increasing its hydrophobicity (water repellency) []. The contact angle, a measure of hydrophobicity, significantly increases after PFNL grafting, indicating the altered surface properties of the jute fibers [].
Q2: Can you elaborate on the material compatibility of this compound in this specific application?
A2: The research demonstrates the compatibility of this compound with jute fibers, specifically with the lignin component []. The laccase-mediated grafting method proves to be effective in attaching PFNL onto the jute surface without causing significant structural damage to the fibers. The resulting modified jute exhibits enhanced hydrophobicity, showcasing the successful integration of PFNL into the material []. This modification suggests potential applications of this treated jute in environments where water repellency is beneficial.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















